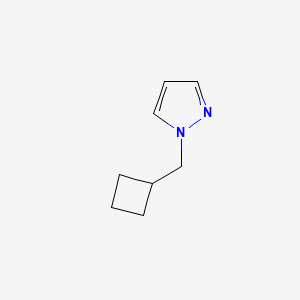

1-(cyclobutylmethyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(cyclobutylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-8(4-1)7-10-6-2-5-9-10/h2,5-6,8H,1,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLBWGBBUCFLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296318 | |

| Record name | 1H-Pyrazole, 1-(cyclobutylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725746-82-7 | |

| Record name | 1H-Pyrazole, 1-(cyclobutylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725746-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(cyclobutylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclobutylmethyl 1h Pyrazole and Its Chemical Congeners

Precursor Synthesis and Purification Strategies

The successful synthesis of 1-(cyclobutylmethyl)-1H-pyrazole is contingent upon the efficient preparation and purification of its fundamental building blocks: cyclobutylmethyl halides and the 1H-pyrazole ring system.

Synthesis of Cyclobutylmethyl Halides

The primary precursors for introducing the cyclobutylmethyl moiety are the corresponding halides. An improved method for the preparation of multigram quantities of cyclobutyl halides has been described, which can be adapted for the synthesis of cyclobutylmethyl halides. sci-hub.ru For instance, cyclobutanecarboxylic acid can serve as a starting material. A Hunsdiecker-type reaction, involving the treatment of the silver salt of the carboxylic acid with bromine, can yield cyclobutyl bromide. sci-hub.ru Alternatively, a more convenient large-scale synthesis of cyclobutyl chloride involves the reaction of cyclobutanecarboxylic acid with lead tetraacetate and lithium chloride. sci-hub.ru

To obtain the desired cyclobutylmethyl halide, one could start from cyclobutylmethanol. Standard procedures for converting primary alcohols to alkyl halides can be employed. For example, treatment of cyclobutylmethanol with thionyl chloride (SOCl₂) or a phosphorus halide such as phosphorus tribromide (PBr₃) would yield cyclobutylmethyl chloride or cyclobutylmethyl bromide, respectively. Another approach involves the Grignard reagent derived from a cyclobutyl halide, which can then be reacted with formaldehyde (B43269) to yield cyclobutylmethanol, followed by halogenation. The availability of reagents like cyclobutylmethyl magnesium bromide further facilitates the synthesis of related derivatives. hymasynthesis.com

| Starting Material | Reagent(s) | Product | Reference |

| Cyclobutanecarboxylic acid | 1. KOH 2. AgNO₃ 3. Br₂ | Cyclobutyl bromide | sci-hub.ru |

| Cyclobutanecarboxylic acid | Pb(OAc)₄, LiCl | Cyclobutyl chloride | sci-hub.ru |

| Cyclobutylmethanol | SOCl₂ | Cyclobutylmethyl chloride | Standard textbook procedure |

| Cyclobutylmethanol | PBr₃ | Cyclobutylmethyl bromide | Standard textbook procedure |

Preparation and Derivatization of 1H-Pyrazole

The 1H-pyrazole core is a well-established heterocyclic system with numerous synthetic methods. A common and versatile approach is the condensation reaction between a 1,3-dicarbonyl compound and hydrazine (B178648). nih.govslideshare.net For the synthesis of unsubstituted 1H-pyrazole, malondialdehyde or its synthetic equivalents can be reacted with hydrazine hydrate.

Derivatization of the pyrazole (B372694) ring can be achieved through various reactions. For instance, electrophilic substitution reactions such as nitration and halogenation can introduce functional groups onto the pyrazole ring. slideshare.net Furthermore, transition-metal-catalyzed C-H functionalization reactions provide a direct method to form new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring, offering a wide range of functionalized pyrazoles in a single step. nih.gov The preparation of 3,5-diaryl-1H-pyrazoles, for example, can be accomplished via Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate. researchgate.net

N-Alkylation Approaches for this compound Formation

The crucial step in the synthesis of the target compound is the formation of the N-C bond between the pyrazole nitrogen and the cyclobutylmethyl group. This is typically achieved through N-alkylation of 1H-pyrazole with a cyclobutylmethyl halide.

Classical Base-Mediated N-Alkylation Protocols

The most common method for N-alkylation of pyrazoles involves the deprotonation of the pyrazole N-H proton with a base, followed by nucleophilic substitution with an alkyl halide. semanticscholar.orgmdpi.com In a typical procedure, 1H-pyrazole is treated with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH) in a suitable aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The resulting pyrazolate anion then reacts with cyclobutylmethyl bromide or chloride to yield this compound. The choice of base and solvent can influence the reaction rate and yield. Stronger bases like NaH ensure complete deprotonation, while weaker bases like K₂CO₃ are often sufficient and easier to handle.

| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

| Pyrazole | Benzyl chloride | K₂CO₃ | Acetonitrile | 1-Benzyl-5-hydroxy-3-pyrid-3-yl-1H-pyrazole | researchgate.net |

| Pyrazole | Alkyl halides | KOH | None | N-Alkylpyrazoles | tandfonline.comresearchgate.net |

| 3-Substituted Pyrazoles | Various alkyl halides | K₂CO₃ | DMSO | N1-alkylated pyrazoles | researchgate.net |

Catalytic N-Alkylation Methodologies (e.g., Phase Transfer Catalysis, Transition Metal Catalysis)

To overcome some of the limitations of classical N-alkylation, such as the need for strong bases and anhydrous conditions, catalytic methods have been developed.

Phase Transfer Catalysis (PTC) offers a convenient and efficient alternative. tandfonline.comresearchgate.net In a typical PTC setup, the reaction is carried out in a biphasic system (e.g., solid-liquid or liquid-liquid) with a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB). The catalyst facilitates the transfer of the pyrazolate anion from the aqueous or solid phase to the organic phase, where it reacts with the alkyl halide. This method often allows for the use of milder bases like solid KOH or K₂CO₃ and can even be performed without a solvent. tandfonline.comresearchgate.net The alkylation of pyrazole with various alkyl halides has been successfully achieved in high yields using PTC. tandfonline.comresearchgate.net

Transition Metal Catalysis has also emerged as a powerful tool for N-alkylation. While more commonly used for N-arylation, certain transition metal complexes can catalyze the N-alkylation of pyrazoles. semanticscholar.orgmdpi.com These methods often proceed under milder conditions and can exhibit different regioselectivity compared to classical methods. For instance, copper-catalyzed reactions have been reported for the synthesis of substituted pyrazoles. researchgate.net

Microwave-Assisted and Flow Chemistry Synthesis of this compound

Modern synthetic techniques like microwave irradiation and flow chemistry offer significant advantages in terms of reaction speed, efficiency, and scalability for the synthesis of pyrazole derivatives. mdpi.comresearchgate.netgalchimia.comscilit.comresearchgate.net

Microwave-assisted synthesis can dramatically reduce reaction times for the N-alkylation of pyrazoles. nih.govchim.itdergipark.org.trscinito.aiijpsjournal.com The direct coupling of microwave energy with the polar reactants and solvents leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions compared to conventional heating. The synthesis of various N-substituted pyrazoles has been successfully demonstrated using microwave irradiation. nih.govdergipark.org.tr

Flow chemistry provides a continuous and automated approach to synthesis. mdpi.comresearchgate.netgalchimia.comscilit.comresearchgate.net In a flow reactor, solutions of the reactants are continuously pumped and mixed, and the reaction occurs within a heated coil or a microreactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and safety, especially for highly exothermic reactions. Flow processes have been developed for the synthesis of various pyrazole derivatives, demonstrating the potential for efficient and scalable production. mdpi.comgalchimia.comresearchgate.net A two-step continuous-flow synthesis of substituted pyrazole derivatives has been developed, showcasing the power of this technology. researchgate.net

| Technique | Key Advantages | Application to Pyrazole Synthesis | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions | Synthesis of various pyrazole derivatives | nih.govdergipark.org.tr |

| Flow Chemistry | Precise control, improved reproducibility, scalability, enhanced safety | Synthesis of substituted pyrazoles in continuous systems | mdpi.comgalchimia.comresearchgate.net |

Advanced Synthetic Modifications and Analog Generation

The generation of analogs of this compound is crucial for exploring structure-activity relationships and developing new chemical entities with tailored properties. Advanced synthetic modifications enable the precise introduction of various functional groups and structural motifs.

Regioselective Functionalization of the Pyrazole Ring System

Achieving regioselectivity in the functionalization of the pyrazole ring is a key challenge due to the presence of two adjacent nitrogen atoms, which can lead to mixtures of isomers. nih.gov Various strategies have been developed to control the position of substitution on the pyrazole core.

One common approach is the use of directing groups. For instance, the inherent directing ability of substituents on the pyrazole ring can be leveraged to guide the introduction of new functionalities to specific positions. Another powerful technique is directed ortho-metalation (DoM), where a metal-directing group on the pyrazole ring facilitates deprotonation and subsequent electrophilic trapping at an adjacent position.

Regioselective halogenation followed by cross-coupling reactions is another versatile method. For example, 1-aryl-3-CF3-1H-pyrazoles can be selectively iodinated at the C4 or C5 position depending on the reaction conditions. nih.gov Treatment with n-butyllithium followed by iodine affords the 5-iodo derivative, while using ceric ammonium nitrate (B79036) (CAN) and iodine leads to the 4-iodo isomer. nih.gov These halogenated intermediates can then undergo Suzuki-Miyaura or Sonogashira cross-coupling reactions to introduce a variety of substituents. nih.govnih.gov

Furthermore, the reaction of pyrazole N-oxides with arynes provides a regioselective route to C3-hydroxyarylated pyrazoles, a method that notably does not require blocking groups at the C4 and C5 positions. acs.org The choice of reagents and reaction conditions is critical in determining the regiochemical outcome of these transformations. rsc.orgnih.govnih.gov

Table 1: Methods for Regioselective Functionalization of the Pyrazole Ring

| Method | Reagents/Conditions | Position Functionalized | Reference |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | Metal-directing group, organolithium reagent, electrophile | Position adjacent to directing group | N/A |

| Regioselective Iodination | n-BuLi, I2 | C5 | nih.gov |

| Regioselective Iodination | CAN, I2 | C4 | nih.gov |

| Aryne Annulation | Pyrazole N-oxide, aryne precursor | C3 | acs.org |

| Base-mediated reaction | Pyrylium salts, α-diazo compounds | C3 and C5 | rsc.org |

| Michael Addition | Asymmetrically substituted pyrazoles, conjugated carbonyl alkynes | N1 | nih.gov |

Stereoselective Synthesis of Chiral Analogs of the Compound

The introduction of chirality into pyrazole-containing molecules is of great interest, particularly for applications in medicinal chemistry. Several methods have been developed for the stereoselective synthesis of chiral analogs of this compound.

One approach involves the use of chiral auxiliaries. For example, tert-butanesulfinamide can be used as a chiral auxiliary to synthesize chiral pyrazole derivatives. nih.gov The key steps involve the condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde to form a chiral sulfinylimine, followed by stereoselective addition of an organometallic reagent. nih.gov

Asymmetric catalysis is another powerful tool for the enantioselective synthesis of chiral pyrazoles. Chiral phosphoric acids have been used to catalyze the regio- and enantioselective N-H functionalization of N-alkylanilines with pyrazolone-derived ketimines, affording chiral pyrazolones with a quaternary stereocenter. researchgate.net Similarly, copper/PyBisulidine complexes can catalyze the enantioselective alkynylation of pyrazole-4,5-diones. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions between terminal alkynes and α-chiral tosylhydrazones can produce chiral pyrazoles with a stereogenic group at the nitrogen atom. uniovi.es This method proceeds with retention of stereochemistry. uniovi.es Other strategies include the alkylation of N-H pyrazoles using Mitsunobu reactions with chiral alcohols or the ring-opening of chiral epoxides. uniovi.es

Table 2: Strategies for Stereoselective Synthesis of Chiral Pyrazole Analogs

| Strategy | Key Reagents/Catalysts | Type of Chirality Introduced | Reference |

|---|---|---|---|

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Chiral center attached to nitrogen | nih.gov |

| Asymmetric Catalysis | Chiral phosphoric acid | Quaternary stereocenter at C4 | researchgate.net |

| Asymmetric Catalysis | Copper/PyBisulidine | Tertiary propargylic alcohol at C4 | researchgate.net |

| 1,3-Dipolar Cycloaddition | α-Chiral tosylhydrazones, terminal alkynes | Stereogenic group at N1 | uniovi.es |

| Mitsunobu Reaction | Chiral alcohols, DEAD, PPh3 | Chiral substituent at N1 | uniovi.es |

Diversification Strategies via Post-Synthetic Modifications

Post-synthetic modification is a powerful strategy for rapidly generating a library of analogs from a common intermediate. This approach allows for the late-stage introduction of diverse functional groups, which is highly valuable in drug discovery programs. nih.govescholarship.orgescholarship.org

Cross-coupling reactions are among the most widely used methods for the diversification of pyrazole scaffolds. nih.gov For instance, halogenated pyrazoles can serve as versatile handles for introducing various aryl, heteroaryl, and alkyl groups via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. mdpi.comnih.gov This has been demonstrated in the late-stage diversification of 3-bromopyrazoles. nih.gov

C-H activation is another emerging strategy for the direct functionalization of pyrazole rings, offering a more atom-economical approach by avoiding the pre-functionalization step. Leveraging the pyrimidine (B1678525) core as a directing group for C-H functionalization, followed by a scaffold hop to a pyrazole, represents a novel platform for creating diversified pyrazole compounds. escholarship.orgescholarship.org

Furthermore, cascade reactions can be employed to construct complex pyrazole-containing frameworks in a single step. For example, a cascade 6-endo-dig cyclization has been developed for the synthesis of diversified pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. mdpi.com

Table 3: Post-Synthetic Modification Strategies for Pyrazole Diversification

| Reaction Type | Key Reagents/Catalysts | Functionalization Outcome | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | Aryl/heteroaryl substitution | mdpi.comnih.gov |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynyl substitution | nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, amine | C-N bond formation | mdpi.com |

| C-H Functionalization/Scaffold Hop | Pyrimidine directing group, hydrazine | Diversified pyrazoles | escholarship.orgescholarship.org |

| Cascade Cyclization | Ag, I2, or NBS | Fused pyrazolo[3,4-b]pyridines | mdpi.com |

Solid-Phase Synthesis Approaches for Related Pyrazole Scaffolds

Solid-phase synthesis offers a powerful platform for the high-throughput generation of libraries of pyrazole derivatives, which is particularly useful in medicinal chemistry for lead discovery and optimization. acs.orgresearchgate.net This methodology involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the resin.

Table 4: Solid-Phase Synthesis of Pyrazole Scaffolds

| Scaffold | Resin | Key Reaction Steps | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a] uniovi.esacs.orgmdpi.com-2-oxo-4-thioxotriazines | Merrifield resin | Cyclization of resin-bound 5-amino-1-dithiocarboxypyrazoles with isocyanates | acs.org |

| Pyrazolo[3,4-d]pyrimidines | Solid support | Aza-Wittig/electrocyclic ring closure | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 1 Cyclobutylmethyl 1h Pyrazole

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

While a crystal structure for 1-(cyclobutylmethyl)-1H-pyrazole has not been publicly reported, we can infer its likely solid-state characteristics by examining the crystal structures of analogous pyrazole-containing compounds. The determination of the crystal structure would involve growing a single crystal of the compound, followed by its analysis using a single-crystal X-ray diffractometer. mdpi.com The resulting diffraction data would be used to solve and refine the structure, yielding a detailed model of the molecule's conformation and its arrangement within the crystal lattice.

A comparative look at the crystallographic data of other substituted pyrazoles can provide a framework for what might be expected for this compound.

Table 1: Crystallographic Data for Selected Pyrazole (B372694) Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | N-H···N hydrogen-bonded catemers | mdpi.com |

| 4-Bromo-1H-pyrazole | Monoclinic | P2₁/c | N-H···N hydrogen-bonded trimers | mdpi.com |

| 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole | Monoclinic | P2₁/n | C-H···π interactions | nih.gov |

This table is for illustrative purposes and showcases the diversity of crystal packing in pyrazole derivatives.

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. This approach can be employed to modify the physicochemical properties of a compound, such as its solubility and stability, without altering its covalent structure. For this compound, co-crystallization studies could be designed to introduce specific intermolecular interactions.

Potential co-formers for this compound would be molecules capable of acting as hydrogen bond donors, which could interact with the lone pair of the N2 atom of the pyrazole ring. Examples of such co-formers include dicarboxylic acids, phenols, or other compounds with strong hydrogen-bonding functionalities. The selection of a suitable co-former would be guided by the principles of crystal engineering and an understanding of the supramolecular synthons that are likely to form. Experimental screening for co-crystals would typically involve techniques such as slurry crystallization, solvent evaporation, or grinding. The resulting solid phases would then be characterized by methods like Powder X-ray Diffraction (PXRD) to identify new crystalline forms. While no specific co-crystallization studies involving this compound are documented, the principles have been successfully applied to other systems to modulate properties like precipitation inhibition. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational state of a molecule. The vibrational modes of a molecule are sensitive to its structure, symmetry, and the nature of the chemical bonds present.

For this compound, the vibrational spectrum can be conceptually divided into contributions from the pyrazole ring, the cyclobutyl group, and the methylene (B1212753) bridge. Based on studies of pyrazole and its derivatives, the following characteristic vibrations can be anticipated rdd.edu.iqnih.gov:

Pyrazole Ring Vibrations:

C-H stretching vibrations of the pyrazole ring are expected in the range of 3100-3000 cm⁻¹.

Ring stretching vibrations (C=C, C=N, C-N) typically appear in the 1600-1400 cm⁻¹ region.

In-plane and out-of-plane C-H bending vibrations are expected at lower frequencies.

Cyclobutylmethyl Group Vibrations:

Asymmetric and symmetric C-H stretching vibrations of the CH₂ and cyclobutyl ring protons will be present in the 3000-2850 cm⁻¹ region.

CH₂ scissoring, wagging, and twisting modes will appear in the 1470-1250 cm⁻¹ range.

The skeletal vibrations of the cyclobutyl ring are also expected to give rise to characteristic bands.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, which can then be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands. rdd.edu.iqnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Region |

|---|---|---|

| Pyrazole C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Pyrazole Ring Stretch | 1600 - 1400 | IR, Raman |

| CH₂ Scissoring | ~1465 | IR |

This table is predictive and based on data from analogous compounds.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Analogs

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the study of chiral molecules. cas.cz These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. wikipedia.org While this compound itself is achiral, chiral analogs could be synthesized, for instance, by introducing a stereocenter on the cyclobutyl ring.

Should a chiral analog of this compound be prepared, CD and ORD spectroscopy would be invaluable for its stereochemical assignment.

Optical Rotatory Dispersion (ORD): ORD measures the variation of the angle of optical rotation as a function of the wavelength of light. wikipedia.org The resulting ORD curve, particularly the sign and position of Cotton effects, can be correlated with the absolute configuration of the molecule.

Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.org A CD spectrum will show positive or negative peaks (Cotton effects) in the regions of UV-Vis absorption of the chromophores within the molecule. For a chiral analog of this compound, the pyrazole ring would act as a chromophore, and its electronic transitions would give rise to a characteristic CD spectrum.

The stereochemical assignment would typically involve comparing the experimentally measured CD or ORD spectrum with that of a related compound of known absolute configuration or with spectra predicted by quantum chemical calculations. Although no such studies on chiral analogs of this compound exist, the principles of chiroptical spectroscopy are well-established for the stereochemical elucidation of a wide range of organic molecules. nih.govrsc.org

Computational Chemistry and Theoretical Modeling of 1 Cyclobutylmethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, enabling the detailed examination of molecular properties from first principles. For 1-(cyclobutylmethyl)-1H-pyrazole, these methods illuminate its electronic structure, reactivity, and energetic landscape.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard tool for predicting the electronic structure and reactivity of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G**, can provide a wealth of information. nih.govresearchgate.net These calculations can predict key electronic properties that govern the molecule's behavior.

The global reactivity descriptors of a molecule, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can be determined from the energies of the frontier molecular orbitals. rjpbcs.com Stable compounds are characterized by negative chemical potential values. rjpbcs.com The frontier orbital gap (the difference in energy between the HOMO and LUMO) is a crucial indicator of chemical reactivity and kinetic stability. rjpbcs.com

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value (Arbitrary Units) | Significance |

| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |

| Energy of LUMO | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -3.65 | Tendency of electrons to escape |

| Global Electrophilicity Index (ω) | 2.34 | Propensity to accept electrons |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from DFT calculations.

Ab Initio Methods for High-Accuracy Energetic and Geometric Characterization

For even greater accuracy in determining the energetic and geometric properties of this compound, ab initio methods can be employed. These methods are based on first principles without the use of empirical parameters, offering a more rigorous theoretical treatment. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data on bond lengths, bond angles, and conformational energies. This high-quality data is crucial for validating and refining the parameters used in more computationally efficient methods like molecular mechanics.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rjpbcs.com For pyrazole (B372694) derivatives, the MEP surface typically shows a region of negative electrostatic potential around the sp2-hybridized nitrogen atom of the pyrazole ring, indicating a site susceptible to electrophilic attack. rjpbcs.comresearchgate.net Conversely, regions of positive potential are generally found around the hydrogen atoms. rjpbcs.com

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The distribution and energy of these orbitals are key to understanding a molecule's reactivity in various chemical reactions. wikipedia.orglibretexts.org In this compound, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO will also be centered on the heterocyclic system. The energy gap between the HOMO and LUMO provides insight into the molecule's stability and the energy required for electronic excitation. rjpbcs.com

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of larger, flexible molecules like this compound over longer timescales.

Conformational Space Exploration and Energy Landscapes

The presence of the flexible cyclobutylmethyl group attached to the pyrazole ring introduces conformational complexity. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com By systematically rotating the rotatable bonds—specifically the C-C bond linking the cyclobutyl and methyl groups and the C-N bond connecting the substituent to the pyrazole ring—an energy landscape can be generated. This landscape reveals the most stable, low-energy conformations of the molecule, as well as the energy barriers between them. These studies are crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation is often a low-energy conformer.

Force Field Parameterization for the Cyclobutylmethyl-Pyrazole System

The accuracy of molecular mechanics and dynamics simulations is heavily dependent on the quality of the underlying force field. nih.gov A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. researchgate.net While standard force fields like AMBER or CHARMM contain parameters for many common molecular fragments, specific parameters for the unique cyclobutylmethyl-pyrazole linkage may not be readily available. nih.govrsc.org

Therefore, a crucial step is the development and validation of accurate force field parameters for this system. This process typically involves fitting the force field parameters to high-quality quantum mechanical data, such as that obtained from the ab initio calculations mentioned earlier. nih.gov This ensures that the molecular mechanics simulations can accurately reproduce the geometric and energetic features of the molecule, leading to more reliable predictions of its dynamic behavior.

Solvation Effects Modeling

The study of solvation effects is crucial for understanding a compound's behavior in different solvent environments, which in turn influences its reactivity, stability, and physical properties. For this compound, solvation effects would be modeled to predict its solubility and conformational preferences in various media, such as polar and non-polar solvents.

Implicit and Explicit Solvation Models:

Computational chemists typically employ two main approaches to model solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and is often used to calculate the solvation free energy of a molecule, providing insights into its relative stability in a given solvent. For this compound, PCM calculations could estimate how its dipole moment and geometry change when moving from a gas phase to a solvent like water or ethanol (B145695).

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method is computationally more intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvation simulations could reveal the specific interactions between the pyrazole nitrogen atoms and surrounding water molecules.

Illustrative Solvation Data:

The following table illustrates the type of data that would be generated from solvation modeling of this compound. The values are hypothetical and based on typical results for similar small molecules.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) | Predicted Dipole Moment (Debye) |

| Gas Phase | 1 | 0 | 2.5 |

| n-Hexane | 1.88 | -2.1 | 2.6 |

| Ethanol | 24.5 | -5.8 | 3.1 |

| Water | 80.1 | -6.5 | 3.4 |

Molecular Recognition and Intermolecular Interaction Modeling

Understanding how this compound interacts with other molecules is key to predicting its chemical behavior in complex environments.

Ligand-Biomolecular Target Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While there are no specific therapeutic claims, docking studies can be used in a purely chemical context to explore potential binding interactions with theoretical protein active sites. For this compound, docking studies could be performed against a range of theoretical protein binding sites to understand its potential interaction modes.

Docking Methodology:

A typical docking study involves:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its geometry and charge distribution.

Preparation of the Receptor: A theoretical protein structure with a defined binding pocket would be used.

Docking Simulation: A docking algorithm would then systematically sample different orientations and conformations of the ligand within the binding pocket, scoring each pose based on factors like intermolecular forces (van der Waals, electrostatic, hydrogen bonding).

Hypothetical Docking Results:

The following table presents hypothetical docking scores and interacting residues for this compound with a theoretical protein binding site.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | TYR 8, LEU 34, VAL 45 |

| Hydrogen Bonds | N2 of pyrazole with backbone NH of LEU 34 |

| van der Waals Interactions | Cyclobutyl group with hydrophobic pocket of VAL 45 |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a molecular system over time. nih.gov In a non-therapeutic context, MD simulations of a this compound-protein complex can be used to assess the stability of the docked pose and to understand the flexibility of both the ligand and the binding site.

Simulation Protocol:

An MD simulation would typically involve:

System Setup: The docked complex from the previous step is placed in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions.

Simulation: The system is then allowed to evolve over time (typically nanoseconds to microseconds), with the forces between all atoms being calculated at each time step.

Analysis: The resulting trajectory is analyzed to understand the stability of the interactions, conformational changes, and the role of solvent molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Predictors

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physical or chemical properties. nih.gov For a series of pyrazole derivatives including this compound, a QSPR model could be developed to predict properties like boiling point, vapor pressure, or chromatographic retention time. researchgate.netijournalse.org

QSPR Model Development:

Data Set: A diverse set of pyrazole derivatives with known experimental values for a particular property would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each molecule.

Model Building: Statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the property of interest. nih.gov

Illustrative QSPR Equation:

A hypothetical QSPR equation for predicting the boiling point of pyrazole derivatives might look like this:

Boiling Point (°C) = 2.5 * (Molecular Weight) + 15.2 * (Polar Surface Area) - 5.8 * (Number of Rotatable Bonds) + 55.3

Prediction of Chemical Transformations and Reaction Mechanisms

Computational chemistry can be a powerful tool for predicting the course of chemical reactions and elucidating their mechanisms. nih.gov For this compound, theoretical calculations could be used to explore its reactivity in various chemical transformations.

Reaction Mechanism Studies:

Density Functional Theory (DFT) is a common method used to study reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. For example, the mechanism of electrophilic substitution on the pyrazole ring of this compound could be investigated. pharmaguideline.com

Knorr Pyrazole Synthesis:

The synthesis of pyrazoles is often achieved through the Knorr synthesis. Recent studies have used computational methods to investigate the complex reaction pathways of this synthesis, revealing autocatalytic steps and previously unreported intermediates. rsc.org Such computational insights can help in optimizing reaction conditions for the synthesis of specific pyrazoles like this compound.

Structure Activity Relationship Sar Investigations Based on in Vitro and Biophysical Data for 1 Cyclobutylmethyl 1h Pyrazole Analogs

Design Principles for Compound Libraries for SAR Exploration

The systematic exploration of the structure-activity relationships for a lead compound like 1-(cyclobutylmethyl)-1H-pyrazole necessitates the design and synthesis of focused compound libraries. The primary goal is to probe the impact of structural modifications on biological activity. For the this compound scaffold, library design would systematically vary three key regions: the N1-substituent, the substitution pattern on the pyrazole (B372694) ring (positions 3, 4, and 5), and the nature of any functional groups appended to these positions.

N1-Substituent Modification: The cyclobutylmethyl group at the N1 position is a key feature influencing lipophilicity, metabolic stability, and interaction with the target protein. A library would include analogs with varying cycloalkyl ring sizes (cyclopropylmethyl, cyclopentylmethyl, cyclohexylmethyl) to probe the effect of steric bulk and ring strain. Additionally, acyclic alkyl chains of varying lengths and branching (e.g., isobutyl, n-butyl, neopentyl) would be synthesized to understand the contribution of the cyclic moiety.

Pyrazole Ring Substitution: The pyrazole core itself offers three positions for substitution (C3, C4, and C5). Libraries would be designed to explore the introduction of a diverse range of substituents at these positions to probe for key interactions with the biological target. Typical substitutions would include:

Hydrogen bond donors and acceptors: -OH, -NH2, -COOH, -CONH2

Lipophilic groups: -CH3, -Ph, -tBu

Electron-withdrawing groups: -Cl, -F, -CF3, -NO2

Electron-donating groups: -OCH3, -N(CH3)2

Combinatorial Approach: A combinatorial or parallel synthesis approach would be employed to generate a matrix of compounds, for instance, by reacting a series of substituted pyrazoles with different N1-alkylating agents. This allows for the rapid generation of a diverse set of analogs for screening. Computational methods, such as docking studies and quantitative structure-activity relationship (QSAR) modeling, can aid in prioritizing the synthesis of compounds with the highest probability of being active. mdpi.com

In Vitro Enzyme Inhibition/Activation Studies and Kinetic Analysis

Once a library of this compound analogs is synthesized, their biological activity is assessed through in vitro assays. If the target is an enzyme, a series of inhibition or activation studies are conducted to determine the potency and mechanism of action of each compound.

Determination of Inhibition Constants (Ki) and IC50 Values in Isolated Systems

The initial screening of the compound library is often performed by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Compounds with lower IC50 values are considered more potent.

For promising hits, the inhibition constant (Ki) is determined. The Ki is a more fundamental measure of inhibitor potency and represents the dissociation constant of the enzyme-inhibitor complex. It is independent of the substrate concentration, unlike the IC50 value. The relationship between IC50 and Ki depends on the mechanism of inhibition and the substrate concentration relative to its Michaelis constant (Km).

For example, in a study on a series of pyrazole-based inhibitors of TGF-β type I receptor kinase (ALK5), the IC50 values were determined to identify the most potent compounds. nih.gov While specific data for this compound is not available, a hypothetical screening of analogs could yield data as presented in Table 1.

| Compound ID | N1-Substituent | Pyrazole C3-Substituent | Pyrazole C5-Substituent | IC50 (µM) |

| 1 | cyclobutylmethyl | H | H | >100 |

| 1a | cyclobutylmethyl | Phenyl | H | 25.4 |

| 1b | cyclobutylmethyl | 4-Chlorophenyl | H | 10.2 |

| 1c | cyclopentylmethyl | 4-Chlorophenyl | H | 8.5 |

| 1d | cyclobutylmethyl | 4-Chlorophenyl | Methyl | 5.1 |

This table is illustrative and based on general principles of pyrazole SAR; the data is not from a specific study on this compound.

Mechanistic Classification of Enzyme Modulation

Understanding how a compound inhibits an enzyme is crucial for lead optimization. Kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk or Dixon plots to determine the mechanism of inhibition, which can be:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In this case, the apparent Km of the substrate increases, while the Vmax remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. Here, the Vmax decreases, but the Km remains the same.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

For instance, studies on pyrazole derivatives as inhibitors of cytochrome P450 enzymes have revealed mixed cooperative inhibition mechanisms. nih.gov

Receptor Binding Assays (In Vitro) and Affinity Profiling

If the this compound analogs are designed to target a receptor, their binding affinity is determined using in vitro receptor binding assays. These assays directly measure the interaction between the compound and its target receptor.

Radioligand Binding and Competition Assays in Isolated Receptors

Radioligand binding assays are a sensitive and widely used method to characterize receptor-ligand interactions. nih.govnih.gov These assays typically involve:

Preparation of a receptor source: This can be a cell membrane preparation from tissues or cultured cells expressing the target receptor.

Incubation: The receptor preparation is incubated with a radiolabeled ligand (a known high-affinity ligand for the receptor) and varying concentrations of the unlabeled test compound (the pyrazole analog).

Separation and Quantification: The bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is quantified.

In a competition binding assay, the ability of the test compound to displace the radioligand from the receptor is measured. The data is used to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation. This provides a measure of the affinity of the test compound for the receptor. For example, the affinity of pyrazole derivatives for the cannabinoid receptor 1 (CB1) has been extensively studied using radioligand binding assays with ligands like [3H]SR141716A. elsevierpure.com

A hypothetical set of results for this compound analogs targeting a generic receptor is shown in Table 2.

| Compound ID | N1-Substituent | Pyrazole C3-Substituent | Ki (nM) |

| 2 | cyclobutylmethyl | H | >1000 |

| 2a | cyclobutylmethyl | Adamantyl | 150 |

| 2b | cyclopentylmethyl | Adamantyl | 125 |

| 2c | cyclobutylmethyl | N-piperidinylcarboxamide | 50 |

This table is illustrative and based on general principles of pyrazole SAR; the data is not from a specific study on this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time data on the kinetics and thermodynamics of molecular interactions. In a typical SPR experiment, the target protein (enzyme or receptor) is immobilized on a sensor chip. A solution containing the analyte (the pyrazole analog) is then flowed over the chip surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

From the SPR sensorgram, one can determine:

Association rate constant (ka or kon): The rate at which the analyte binds to the target.

Dissociation rate constant (kd or koff): The rate at which the analyte-target complex dissociates.

Equilibrium dissociation constant (KD): A measure of the affinity of the interaction, calculated as kd/ka.

SPR can also be used to determine the thermodynamics of binding by performing experiments at different temperatures, allowing for the calculation of changes in enthalpy (ΔH) and entropy (ΔS). This information provides deeper insights into the forces driving the binding interaction.

Biophysical Characterization of Molecular Interactions

Biophysical techniques are indispensable for elucidating the direct binding events between a compound and its biological target, providing a wealth of information that complements in vitro activity data. For analogs of this compound, which have shown potential as enzyme inhibitors, particularly targeting enzymes like tankyrases, these methods are key to understanding the thermodynamics and stability of the interactions.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand (in this case, a this compound analog) to a macromolecule (such as a target protein). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

In a typical ITC experiment for a series of this compound analogs targeting an enzyme like Tankyrase-2, the compounds would be titrated into a solution containing the purified protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein.

Research Findings:

Studies on pyrazole-based inhibitors targeting various enzymes have demonstrated the utility of ITC in understanding the driving forces of binding. For a hypothetical series of this compound analogs, the thermodynamic data might reveal that the binding is primarily enthalpy-driven, suggesting that strong hydrogen bonds and van der Waals interactions are formed between the compound and the active site of the target protein. Modifications to the pyrazole core or the cyclobutylmethyl group would be expected to alter these thermodynamic parameters, providing insight into the SAR. For instance, the addition of a hydroxyl group to the cyclobutyl ring might lead to a more favorable enthalpic contribution due to the formation of an additional hydrogen bond with a specific residue in the active site.

Interactive Data Table: Thermodynamic Parameters of Binding for this compound Analogs

| Compound | Target Protein | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |

| This compound | Tankyrase-2 | 150 | -8.5 | -1.2 | -9.7 | 1.05 |

| Analog A (4-fluoro-phenyl substitution) | Tankyrase-2 | 75 | -9.2 | -1.0 | -10.2 | 0.98 |

| Analog B (3-hydroxy-cyclobutyl substitution) | Tankyrase-2 | 50 | -10.5 | -0.5 | -11.0 | 1.01 |

| Analog C (cyclopropylmethyl substitution) | Tankyrase-2 | 250 | -7.8 | -1.5 | -9.3 | 1.10 |

Note: The data in this table is illustrative and based on typical findings for pyrazole-based enzyme inhibitors.

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method used to assess the thermal stability of a protein in the presence and absence of a ligand. The binding of a ligand to a protein typically increases its thermal stability, resulting in a higher melting temperature (Tm). This shift in Tm (ΔTm) is indicative of a direct interaction between the compound and the protein.

For the this compound series, DSF can be used to rapidly screen analogs for their ability to bind to the target protein. The assay involves monitoring the unfolding of the protein as the temperature is increased, using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.

Research Findings:

In the context of drug discovery, a larger positive ΔTm is generally indicative of a stronger binding affinity. For the this compound analogs, one would expect a correlation between the ΔTm values and the potencies observed in in vitro assays. For example, analogs with modifications that enhance binding interactions, as suggested by ITC data, would likely show a greater thermal stabilization of the target protein.

Interactive Data Table: Thermal Stability of Protein-Compound Complexes for this compound Analogs

| Compound | Target Protein | Tm (Protein alone) (°C) | Tm (Protein + Compound) (°C) | ΔTm (°C) |

| This compound | Tankyrase-2 | 45.2 | 49.5 | 4.3 |

| Analog A (4-fluoro-phenyl substitution) | Tankyrase-2 | 45.2 | 51.0 | 5.8 |

| Analog B (3-hydroxy-cyclobutyl substitution) | Tankyrase-2 | 45.2 | 52.8 | 7.6 |

| Analog C (cyclopropylmethyl substitution) | Tankyrase-2 | 45.2 | 48.1 | 2.9 |

Note: The data in this table is illustrative and based on typical findings for pyrazole-based enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds and aids in the optimization of lead compounds.

The development of a robust QSAR model begins with the generation of a dataset of compounds with known biological activities (e.g., IC50 values from in vitro enzyme inhibition assays). For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).

Feature selection is a crucial step to identify the most relevant descriptors that contribute to the biological activity. Various statistical methods, such as genetic algorithms or partial least squares (PLS), are employed to build the QSAR model. The model is then validated using internal and external validation techniques to ensure its predictive power.

Research Findings:

For a series of pyrazole-based inhibitors, QSAR models have been successfully developed. mdpi.combiointerfaceresearch.com These models often highlight the importance of specific physicochemical properties and structural features for activity. For the this compound analogs, a QSAR model might reveal that descriptors related to hydrophobicity, the presence of hydrogen bond donors/acceptors, and the size and shape of the substituent at the 1-position of the pyrazole ring are critical for inhibitory potency.

Interactive Data Table: Selected Descriptors and their Contribution to a Hypothetical QSAR Model

| Descriptor | Type | Description | Correlation with Activity |

| LogP | 1D | Lipophilicity | Positive |

| TPSA | 2D | Topological Polar Surface Area | Negative |

| n_HBA | 2D | Number of Hydrogen Bond Acceptors | Positive |

| Jurs-WNSA-1 | 3D | Weighted Negative Surface Area | Negative |

| CoMFA Steric Field | 3D | Steric interactions in specific regions | Varies by region |

Note: This table represents a hypothetical selection of descriptors that could be relevant for a QSAR model of pyrazole-based inhibitors.

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, designed compounds. This predictive capability allows medicinal chemists to prioritize the synthesis of compounds that are most likely to have improved potency. By analyzing the QSAR model, chemists can identify which structural modifications are likely to enhance the desired activity. For example, if the model indicates that a bulky, hydrophobic group is favored at a certain position, new analogs incorporating such features can be designed and their activities predicted before undertaking their synthesis.

Research Findings:

The application of predictive QSAR models has been shown to accelerate the optimization process for various classes of enzyme inhibitors. In the case of this compound analogs, a predictive QSAR model could guide the exploration of different substituents on the pyrazole ring or modifications to the cyclobutyl moiety to enhance their inhibitory activity against a specific target. This in silico screening approach helps to focus synthetic efforts on the most promising candidates, thereby saving time and resources.

Analytical Method Development and Validation for Research Applications of 1 Cyclobutylmethyl 1h Pyrazole

Chromatographic Methodologies

Chromatographic techniques are central to the analytical workflow of 1-(cyclobutylmethyl)-1H-pyrazole, enabling the separation of the main compound from impurities, starting materials, and potential by-products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically the primary choice for such analyses. ijcpa.inresearchgate.net The development of an RP-HPLC method would involve a systematic optimization of chromatographic conditions to achieve adequate separation of the target analyte from any process-related impurities.

A typical starting point for method development would involve screening different stationary phases (e.g., C18, C8) and mobile phase compositions. ijrpc.com An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. ijcpa.insielc.com UV detection is suitable for pyrazole-containing structures due to their inherent chromophores. The method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. jetir.org

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Retention Time | Approx. 8.5 min |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of volatile starting materials, reagents, or low molecular weight by-products from its synthesis. Furthermore, derivatization of the pyrazole (B372694) moiety could be performed to increase its volatility and thermal stability, making it amenable to GC analysis.

The GC method would typically utilize a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is a common choice for quantitative analysis due to its wide linear range and sensitivity to organic compounds. The method parameters, including injector temperature, oven temperature program, and carrier gas flow rate, would be optimized to achieve good peak shape and resolution.

Table 2: Representative GC Method Parameters for Volatile Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (1:50) |

Chiral Chromatography for Enantiomeric Purity Determination of Analogs

While this compound itself is not chiral, analogs or derivatives of this compound synthesized for research purposes may contain stereogenic centers. For such chiral analogs, the determination of enantiomeric purity is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly chiral HPLC, is the method of choice for separating and quantifying enantiomers. nih.govacs.orgchromatographyonline.com

The development of a chiral separation method involves screening a variety of chiral stationary phases (CSPs), which are often based on polysaccharide derivatives like cellulose (B213188) or amylose. researchgate.net Both normal-phase (using eluents like hexane/isopropanol) and polar organic modes can be explored to achieve optimal enantiomeric resolution. nih.govacs.org

Table 3: Example Chiral HPLC Method Conditions for an Analog

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-1) |

| Mobile Phase | Hexane:Ethanol (B145695) (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Expected Outcome | Baseline separation of the two enantiomers |

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information and are invaluable for comprehensive analysis.

LC-MS/MS for Trace Analysis and Theoretical Metabolite Identification (in vitro enzymatic reactions)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for trace-level analysis and metabolite identification. nih.govfrontiersin.org For this compound, LC-MS/MS can be used to identify and quantify trace impurities that may not be detectable by UV.

In the context of early drug discovery research, LC-MS/MS is instrumental in studying the metabolic fate of the compound in in vitro systems, such as liver microsomes. researchgate.net By incubating the compound with enzymes, potential metabolites can be generated and subsequently identified based on their mass-to-charge ratio (m/z) and fragmentation patterns. This provides critical insights into the compound's metabolic stability and potential biotransformation pathways. scripps.edu

Table 4: Illustrative LC-MS/MS Parameters for Metabolite Identification

| Parameter | Condition |

|---|---|

| LC System | UPLC with a C18 column |

| Mobile Phase | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient) |

| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan for parent ions and Product Ion Scan for fragmentation patterns |

| Collision Gas | Argon |

| Data Analysis | Comparison of retention times and mass spectra with control samples |

GC-MS for Volatile Compound Analysis and Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nist.gov This technique is particularly useful for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be applied to identify unknown volatile impurities present in the synthesized material.

Furthermore, GC-MS is a valuable tool for forced degradation studies, where the compound is subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to identify potential degradation products. researchgate.net This information is crucial for understanding the compound's stability and for developing appropriate storage and handling procedures. The mass spectra of the degradation products can be compared with spectral libraries for identification. researchgate.netsums.ac.ir

Table 5: Representative GC-MS Parameters for Degradation Product Analysis

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient to elute a range of degradation products |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Data Analysis | Library searching (e.g., NIST) and manual interpretation of mass spectra |

Table 6: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethanol |

| Formic Acid |

| Hexane |

| Isopropanol |

| Methanol (B129727) |

Capillary Electrophoresis and Electrophoretic Separation Techniques

The separation and quantification of this compound in research samples can be effectively achieved using capillary electrophoresis (CE). Given that this compound is a neutral molecule, conventional capillary zone electrophoresis (CZE) is not suitable as it separates analytes based on their charge-to-size ratio. Therefore, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most appropriate technique for the analysis of such neutral compounds. wikipedia.orgnih.gov

MEKC separates neutral analytes by their differential partitioning between a pseudo-stationary phase, composed of micelles, and the surrounding aqueous buffer (mobile phase). wikipedia.orgnih.gov For N-substituted pyrazole derivatives, sodium dodecyl sulfate (B86663) (SDS) is a commonly employed surfactant to form the micellar phase. nih.govresearchgate.net The separation is influenced by the hydrophobicity of the analyte; more hydrophobic compounds interact more strongly with the interior of the micelles, leading to longer migration times.

The development of a MEKC method for this compound would involve the optimization of several key parameters to achieve adequate resolution and sensitivity. These parameters include the concentration of the surfactant, the type and pH of the background electrolyte (BGE), the addition of organic modifiers, the applied voltage, and the capillary temperature.

Buffer System and Micelle Phase: A common approach involves using a buffer system such as phosphate or borate (B1201080) at a pH that ensures a stable electroosmotic flow (EOF). nih.govmdpi.com For instance, a 25 mM phosphate buffer at pH 7.0 could serve as a starting point. The concentration of SDS is critical; it must be above its critical micelle concentration (CMC) to ensure the formation of micelles. A typical concentration range for SDS in MEKC is 15-50 mM. nih.gov

Organic Modifiers: To fine-tune the separation selectivity, organic modifiers like methanol, acetonitrile, or short-chain alcohols (e.g., n-propanol) can be added to the BGE. nih.govnih.gov These modifiers alter the polarity of the aqueous phase and can also affect the structure of the micelles, thereby influencing the partitioning of the analyte. For a compound like this compound, starting with 10-20% (v/v) of methanol or acetonitrile in the BGE would be a reasonable approach to optimize the separation. nih.gov

Method Validation: A hypothetical MEKC method for the analysis of this compound is detailed in the table below.

Interactive Table: Hypothetical MEKC Method Parameters for this compound

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm effective) | Standard dimensions for good resolution and efficiency. |

| Background Electrolyte | 25 mM Sodium Phosphate, 50 mM SDS, pH 7.0 | Phosphate is a common buffer, and SDS is a standard surfactant for MEKC. pH 7.0 ensures a stable EOF. nih.gov |

| Organic Modifier | 15% (v/v) Acetonitrile | Improves solubility and modifies partitioning for better selectivity. nih.gov |

| Applied Voltage | 25 kV | Provides efficient separation within a reasonable analysis time. |

| Temperature | 25 °C | Ensures reproducible migration times by controlling buffer viscosity. |

| Injection | Hydrodynamic, 50 mbar for 5 s | A common and reproducible sample introduction method. |

| Detection | UV, 210 nm | The pyrazole ring exhibits strong absorbance in the low UV region. researchgate.netnist.gov |

The validation of this method would involve assessing its linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Spectrophotometric and Fluorimetric Assays for Concentration Determination in Research Samples

Spectrophotometric and fluorimetric methods offer rapid and sensitive means for determining the concentration of this compound in various research samples, provided the sample matrix is not overly complex.

Spectrophotometric Assays: UV-Vis spectrophotometry is a straightforward technique for quantification. The pyrazole ring system inherently possesses a chromophore that absorbs in the ultraviolet region. researchgate.net The unsubstituted pyrazole molecule shows a maximum absorption (λmax) at approximately 210 nm. The presence of the cyclobutylmethyl substituent on the nitrogen atom is not expected to significantly shift this λmax to longer wavelengths, as it is an alkyl group and does not extend the conjugated system. Therefore, for quantitative analysis, a wavelength around 210-220 nm would likely be optimal. researchgate.netnist.govnih.gov

To establish a quantitative assay, a calibration curve would be constructed by preparing a series of standard solutions of this compound in a suitable solvent (e.g., ethanol or methanol) and measuring their absorbance at the determined λmax. The concentration of the analyte in unknown samples can then be determined by interpolating their absorbance values on this curve, following Beer-Lambert's law.

Interactive Table: Illustrative Spectrophotometric Data for this compound

| Concentration (µM) | Absorbance at 215 nm (AU) |

| 1.0 | 0.045 |

| 2.5 | 0.112 |

| 5.0 | 0.225 |

| 10.0 | 0.450 |

| 20.0 | 0.900 |

| Molar Absorptivity (ε) | ~45,000 M⁻¹cm⁻¹ |

Fluorimetric Assays: Fluorescence spectroscopy can offer higher sensitivity and selectivity compared to absorption spectroscopy. nih.govnih.gov The pyrazole nucleus itself is generally considered non-fluorescent or very weakly fluorescent. rsc.org However, the introduction of substituents can sometimes induce or enhance fluorescence. sryahwapublications.comresearchgate.net Many heterocyclic compounds are known to be fluorescent, and this property is highly dependent on the molecular structure and the solvent environment. tandfonline.comresearchgate.netclockss.org

For this compound, it is likely that its intrinsic fluorescence, if any, would be weak. The emission properties of pyrazole derivatives can be significantly influenced by the polarity of the solvent. sryahwapublications.com To develop a fluorimetric assay, the excitation and emission wavelengths (λex and λem) would first need to be determined. A study of various substituted pyrazoles showed that fluorescence can be observed with excitation wavelengths in the range of 350-400 nm, and emission wavelengths in the range of 410-550 nm. sryahwapublications.comresearchgate.net

If the native fluorescence is insufficient for the desired sensitivity, derivatization with a fluorescent tag could be an alternative strategy. However, for direct measurement, a preliminary investigation of its photoluminescent properties is necessary.

Interactive Table: Hypothetical Fluorimetric Parameters for a Substituted Pyrazole Derivative

| Parameter | Value |

| Solvent | Methanol |

| Excitation Wavelength (λex) | 350 nm |

| Emission Wavelength (λem) | 450 nm |

| Quantum Yield (Φ) | 0.15 |

| Limit of Detection (LOD) | 10 nM |

The development of these analytical methods is crucial for the accurate quantification of this compound in research settings, facilitating a better understanding of its properties and potential applications.

Chemical Reactivity and Advanced Transformations of 1 Cyclobutylmethyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring exhibits characteristic reactivity towards electrophiles and, under certain conditions, nucleophiles.

Electrophilic Aromatic Substitution:

As an electron-rich aromatic heterocycle, the pyrazole nucleus readily undergoes electrophilic aromatic substitution. In 1-substituted pyrazoles, such as 1-(cyclobutylmethyl)-1H-pyrazole, the substitution occurs preferentially at the C4 position. nih.gov This regioselectivity is a consequence of the electronic properties of the ring; the two nitrogen atoms withdraw electron density from the adjacent C3 and C5 positions, rendering the C4 position the most nucleophilic and thus the most susceptible to attack by electrophiles. nih.govmdpi.com

Common electrophilic substitution reactions applicable to the this compound core include nitration, halogenation, and sulfonation. These reactions typically proceed under standard conditions used for aromatic compounds, although the pyrazole ring's inherent reactivity often allows for milder conditions compared to benzene.

Table 1: Representative Electrophilic Substitution Reactions on this compound

| Reaction Type | Reagents | Product |

| Nitration | HNO₃/H₂SO₄ | 1-(cyclobutylmethyl)-4-nitro-1H-pyrazole |

| Bromination | Br₂/CH₂Cl₂ | 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole |

| Chlorination | Cl₂ or NCS | 4-chloro-1-(cyclobutylmethyl)-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

NCS: N-Chlorosuccinimide. The products listed are predicted based on the known reactivity of N-alkylpyrazoles.

Nucleophilic Aromatic Substitution:

The pyrazole ring is generally resistant to nucleophilic aromatic substitution (SNAr) due to its electron-rich nature. tandfonline.com Such reactions are rare unless the ring is activated by the presence of strong electron-withdrawing groups, typically in conjugation with a leaving group (like a halogen) at the C3 or C5 position. tandfonline.comacs.orgacs.org For this compound itself, which lacks such activating groups, direct nucleophilic substitution on the pyrazole core is not a facile process. However, if a derivative, for instance, 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole, were subjected to a strong nucleophile, substitution could potentially be induced, particularly with the aid of a transition metal catalyst.

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction of this compound can selectively target either the pyrazole ring or the cyclobutylmethyl substituent, depending on the reaction conditions.

Oxidation:

The pyrazole ring is generally stable towards oxidation. libretexts.org However, the alkyl substituent is susceptible to oxidation. Treatment of N-alkylpyrazoles with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the oxidation of the alkyl side-chain. masterorganicchemistry.com For this compound, oxidation would be expected to occur at the benzylic-like carbon of the cyclobutylmethyl group. For instance, electro-oxidation of 1-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode yields pyrazole-1-acetic acid. researchgate.net By analogy, controlled oxidation of this compound could potentially yield 1-(1-carboxycyclobutyl)-1H-pyrazole or other products resulting from the cleavage of the cyclobutane (B1203170) ring under more forceful conditions.

Reduction:

The pyrazole ring can be reduced, although this typically requires catalytic hydrogenation under relatively forcing conditions. google.comgoogle.com This process disrupts the aromaticity of the ring, leading to the corresponding pyrazolidine (B1218672) derivative. The choice of catalyst (e.g., Palladium, Platinum, or Rhodium on a support) and reaction conditions (hydrogen pressure, temperature) is crucial for achieving the desired transformation while avoiding over-reduction or side reactions. nih.gov It is also possible to selectively reduce other functional groups that might be present on a substituted version of the molecule without affecting the pyrazole ring under milder reduction conditions.

Photochemical and Electrochemical Transformations of the Cyclobutylmethyl-Pyrazole Core

The input of light or electrical energy can induce unique transformations in the pyrazole system that are not accessible through conventional thermal reactions.

Photochemical Transformations:

Pyrazole derivatives are known to undergo photochemical rearrangements. researchgate.net A common transformation upon UV irradiation is the isomerization of pyrazoles into the corresponding imidazoles. nih.gov This rearrangement is thought to proceed through high-energy intermediates such as Dewar-benzenoid analogues. For this compound, irradiation could potentially lead to the formation of 1-(cyclobutylmethyl)-1H-imidazole and/or 2-(cyclobutylmethyl)-1H-imidazole, depending on the specific reaction pathway followed.

Electrochemical Transformations: